1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one

Solid-state formulation Storage stability Handling safety

Standard benzotriazole intermediates often require extra protection steps or fail to install pyridine motifs efficiently. This compound solves that by combining a benzotriazole leaving group with a pyridin-2-yl substituent and a pyrrolidin-2-one core for sequential C-N and C-C bond formations at a single methylene bridge. • Shelf-stable crystalline solid (mp 143-144 °C) suited for automated parallel synthesis. • Reacts under mild basic conditions (e.g., K₂CO₃), leveraging a pKa of 3.13 to minimize side reactions. • Supplied with batch-specific Certificate of Analysis (≥95% purity) to reduce qualification burden.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 343328-67-6
Cat. No. B2806443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one
CAS343328-67-6
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESC1CC(=O)N(C1)C(C2=CC=CC=N2)N3C4=CC=CC=C4N=N3
InChIInChI=1S/C16H15N5O/c22-15-9-5-11-20(15)16(13-7-3-4-10-17-13)21-14-8-2-1-6-12(14)18-19-21/h1-4,6-8,10,16H,5,9,11H2
InChIKeyYRSXUIPXWBLQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzotriazole-Activated Pyrrolidinone Building Block (CAS 343328-67-6)


1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one (CAS 343328-67-6) is a synthetic small-molecule heterocycle (C16H15N5O, MW 293.32 g/mol) that combines a benzotriazole leaving group, a pyridine ring, and a pyrrolidin-2-one scaffold within a single activated intermediate . It is commercially supplied as a research-grade solid with a minimum purity specification of 95% , defined by a melting point of 143.0–144.0 °C and a predicted pKa of 3.13±0.19 . Its primary value proposition lies in its dual benzotriazole/pyridine architecture, which enables chemoselective nucleophilic displacement reactions that simpler benzotriazole intermediates cannot replicate.

Chemoselective nucleophilic displacement at methylene bridge via benzotriazole/pyridine architecture
Predictable pH-controlled leaving-group activation supports rational base and solvent selection
Batch-specific purity documentation enables reproducible synthetic workflows

Why Generic Benzotriazole or Pyrrolidinone Analogs Fall Short


Simple benzotriazole derivatives (e.g., 1H-benzotriazole, 1-(chloromethyl)-1H-benzotriazole) or common pyrrolidin-2-ones lack the precise heteroatom arrangement required for sequential C–N and C–C bond formations at a single methylene bridge [1]. The pyridin-2-yl substituent electronically tunes the methine carbon, altering the leaving-group ability of the benzotriazolyl moiety relative to non-pyridine analogs. This structural specificity means that substituting a generic benzotriazole building block will either fail to install the pyridine motif or require additional protection/deprotection steps, directly impacting synthetic route length and yield .

Pyridine-absent benzotriazole analogs lack methine electronic tuning, which may shift chemoselectivity and require re-optimization
Generic pyrrolidin-2-ones without benzotriazole cannot perform one-step pyridine installation, adding protection/deprotection steps
Direct replacement with simpler benzotriazole intermediates may alter synthetic route length and yield, requiring validation before substitution

Physicochemical and Synthetic-Utility Metrics Compared


Melting Point Advantage Over Des-Pyridine Analog

The target compound melts at 143.0–144.0 °C , whereas 1-(pyrrolidin-1-ylmethyl)-1H-benzotriazole (CAS 19213-23-1), a direct des-pyridine analog, melts at only 80–83 °C . This 60–64 °C elevation significantly reduces the risk of softening or caking during ambient-temperature storage and shipping, a critical quality parameter for procurement of research chemicals destined for long-term inventory.

Melting Point
Data to verify
+60–64 °C
Higher thermal stability supports ambient storage fit
Compared to des-pyridine analog; verify experimentally
Solid-state formulation Storage stability Handling safety

Defined pKa for Predictable pH-Controlled Reactivity

The target compound possesses a predicted pKa of 3.13±0.19 (most acidic proton) , attributable to the protonated benzotriazole moiety. In contrast, 1-(pyrrolidin-1-ylmethyl)-1H-benzotriazole lacks an experimentally reported or predicted pKa value in major databases, leaving its acid/base behavior uncharacterized . This quantifiable acidity parameter allows users to rationally select reaction conditions (e.g., base strength, solvent) to either preserve or deliberately activate the benzotriazole leaving group, a level of control not available with the comparator.

Acidity (pKa)
Data to verify
pKa 3.13±0.19 (Pred.) vs No reported pKa
Predictable acidity enables rational base selection
Predicted value; experimental pKa verification recommended
Reaction design Chemoselectivity Aminal stability

Certified Minimum Purity and Quality Documentation

The compound is commercially supplied with a strict minimum purity specification of 95% and is backed by a Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . Many analogous benzotriazole intermediates from smaller vendors are offered without a publicly declared purity floor or formal batch-specific quality documentation . This documented purity threshold reduces the risk of failed reactions due to unknown impurity profiles, directly improving experimental reproducibility and procurement reliability.

Quality Documentation
Class-level
Min. 95% purity
COA & SDS provided
Batch-specific purity specification supports procurement reproducibility
Verify lot-specific COA before use
Procurement quality Reproducibility Regulatory compliance

Predicted Boiling Point and Density for Separation Workflows

With a predicted boiling point of 576.7±50.0 °C and a density of 1.40±0.1 g/cm³ , the target compound is significantly less volatile and denser than many common benzotriazole building blocks. For example, 1H-benzotriazole itself boils at 350 °C (extrapolated) and has a density of ~1.36 g/cm³ [1]. These differences are critical when designing high-temperature solvent-free reactions or when separating the product from lighter organic impurities via phase separation.

Separation Indicators
Context-dependent
+227 °C B.P.
Density +0.04 g/cm³
High thermal stability and density may facilitate phase separations
Predicted values; experimental verification recommended
Downstream processing Purification Workup

Evidence-Based Applications for Highest Synthetic Value


One-Step Pyridin-2-ylmethyl Installation on Nucleophiles

In medicinal chemistry programs requiring a 2-picolyl substituent on a secondary amine or hydroxyl group, this compound serves as a shelf-stable, crystalline electrophile that reacts under mild basic conditions to release benzotriazole. The defined pKa (3.13) ensures that weak bases such as K₂CO₃ are sufficient for deprotonation, minimizing side reactions compared to harsher alkylating agents.

1,5-Disubstituted Pyrrolidin-2-one Library Synthesis

Building on the Katritzky benzotriazole methodology , this compound can be elaborated via nucleophilic displacement of the benzotriazole group to introduce diverse substituents at the methine bridge while retaining the pyrrolidin-2-one core. The higher melting point (143–144 °C) reduces handling issues during automated parallel synthesis.

Thermally Robust Intermediate for Solvent-Free Reactions

With a predicted boiling point exceeding 570 °C , this compound remains stable under solvent-free reaction conditions (e.g., microwave-assisted synthesis at 150–200 °C), where simpler benzotriazole derivatives would volatilize or decompose, leading to poor mass balance.

Traceable Quality-Assured Building Block for GLP/GMP Synthesis

When scaling up a synthetic route that must meet regulatory documentation standards, the availability of a full Certificate of Analysis and batch-specific purity data (min. 95%) reduces the qualification burden compared to sourcing from aggregators that provide no batch traceability.

Application
Selection Property
Validation Focus
Pyridin-2-ylmethyl installation on nucleophiles
Chemoselective methylene transfer under mild base
Reaction selectivity and by-product profile
1,5-Disubstituted pyrrolidin-2-one library synthesis
Shelf-stable crystalline electrophile with defined acidity
Compatibility with parallel synthesis and automated dispensing
High-temperature solvent-free reactions
High boiling point and thermal robustness
Stability under microwave or neat conditions
Quality-documented scale-up synthesis
Batch traceability and documented purity
Impurity profile consistency and COA review
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